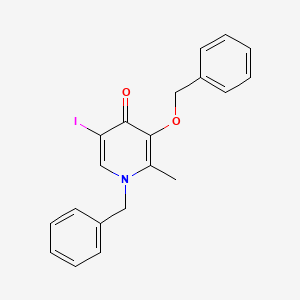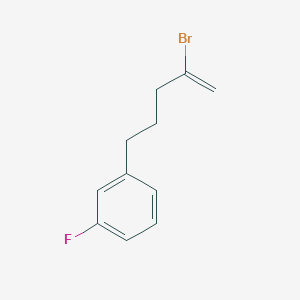![molecular formula C7H13F3N2O3 B1531156 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol CAS No. 1240526-36-6](/img/structure/B1531156.png)
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol
Descripción general
Descripción
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol is a specialized organic compound. This compound is particularly interesting due to its unique molecular structure, which features a tert-butoxycarbonyl group, an amino group, and a trifluoromethyl group. These functional groups give the compound its distinctive reactivity and properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound's unique functional groups make it a valuable intermediate in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology: In biological research, it may be used to probe protein interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: Its potential as a drug intermediate is significant, particularly in the development of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, it could serve as a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
Métodos De Preparación
Synthetic routes and reaction conditions: The preparation of 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol typically involves multiple steps. One common synthetic route starts with the reaction of tert-butyl chloroformate with an appropriate amine to form the tert-butoxycarbonyl-protected amine. This intermediate is then subjected to trifluoroacetylation to introduce the trifluoromethyl group. The final step involves the addition of ethanol to the intermediate to produce the desired compound.
Industrial production methods: On an industrial scale, the production methods remain largely similar but are optimized for higher yield and cost-efficiency. This often involves the use of continuous flow reactors, improved purification techniques, and more efficient catalysts to enhance reaction rates and selectivity.
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the electrophilic sites on the compound.
Common reagents and conditions used in these reactions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminium hydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions:
Oxidation: Corresponding oxidized products, such as hydroxyl or carbonyl derivatives.
Reduction: Reduced products retaining the trifluoromethyl group.
Substitution: Substituted derivatives where the nucleophile has replaced one of the functional groups.
Comparación Con Compuestos Similares
N-tert-Butoxycarbonyl-2,2,2-trifluoroethylamine
1-({[(Tert-butoxy)carbonyl]amino}amino)ethanol
2,2,2-Trifluoroethylamine derivatives
This compound's multifaceted applications and unique properties make it an exciting topic for further research and development.
Propiedades
IUPAC Name |
tert-butyl N-[(2,2,2-trifluoro-1-hydroxyethyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h4,11,13H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUKDFTGCWIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


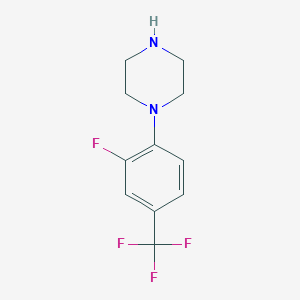
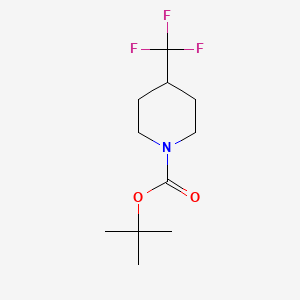
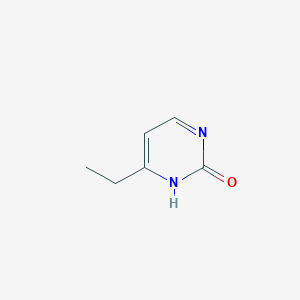

![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)
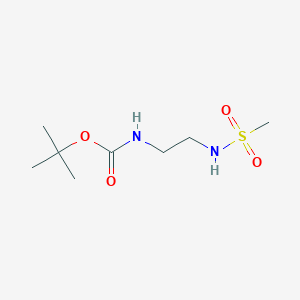
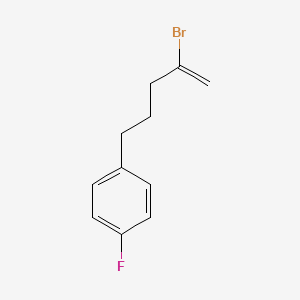
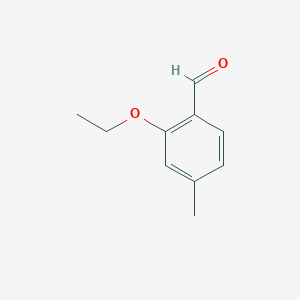
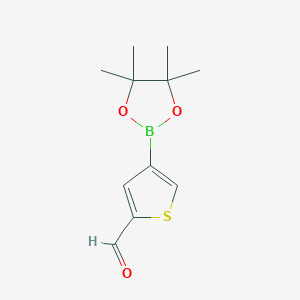
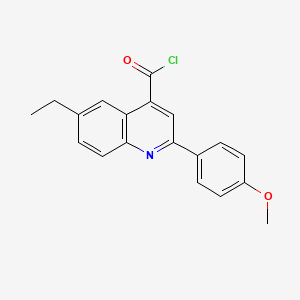
![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)
